1S/C11H13F2N.ClH/c12-11(13)8-14-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10,14H,6-8H2;1H
.
3,3-Difluoro-4-phenylpiperidine hydrochloride is a chemical compound with the molecular formula CHClFN. It is categorized as a piperidine derivative, notable for its unique structure that includes two fluorine atoms at the 3-position and a phenyl group at the 4-position. This compound has garnered interest in various scientific fields due to its distinctive chemical properties and potential applications in medicinal chemistry and material science.
The compound is synthesized through specific chemical reactions involving fluorinated agents and piperidine derivatives. It can be found in various chemical databases and is commercially available for research purposes.
3,3-Difluoro-4-phenylpiperidine hydrochloride is classified under organic compounds, specifically within the category of nitrogen-containing heterocycles. Its structural features categorize it as a fluorinated piperidine, which is significant in medicinal chemistry due to the pharmacological properties imparted by fluorination.
The synthesis of 3,3-Difluoro-4-phenylpiperidine hydrochloride typically involves the fluorination of 4-phenylpiperidine. A common method utilizes diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction conditions are crucial, often conducted under an inert atmosphere to prevent side reactions that may compromise yield and purity.
Industrial production may involve scaling up these laboratory methods, optimizing conditions for higher yields while ensuring compliance with safety and quality standards.
The molecular structure of 3,3-Difluoro-4-phenylpiperidine hydrochloride can be represented as follows:
The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets, contributing to its potential efficacy in medicinal applications.
The compound's molecular weight is approximately 233.69 g/mol. The specific arrangement of atoms contributes to its unique chemical behavior and interactions with biological systems.
3,3-Difluoro-4-phenylpiperidine hydrochloride can participate in various chemical reactions typical of piperidine derivatives:
These reactions are significant for further functionalization of the compound in synthetic chemistry.
The specific conditions for these reactions depend on the desired outcome and can vary widely based on the reagents and catalysts employed.
The mechanism of action for 3,3-Difluoro-4-phenylpiperidine hydrochloride involves its interaction with biological targets such as enzymes or receptors. The fluorine substituents enhance its binding affinity due to increased electronegativity, allowing for stronger interactions with active sites on proteins or enzymes.
Research indicates that this compound may inhibit certain enzymes by binding competitively or noncompetitively, altering metabolic pathways relevant in pharmacology.
These properties make it suitable for various applications in organic synthesis and pharmaceutical development.
3,3-Difluoro-4-phenylpiperidine hydrochloride has several scientific uses:
Its unique properties make it valuable for researchers aiming to develop new pharmaceuticals or study biological mechanisms at a molecular level.
The development of fluorinated piperidine derivatives represents a strategic evolution in medicinal chemistry, driven by the need to optimize pharmacokinetic and pharmacodynamic properties of bioactive molecules. Piperidine scaffolds have been fundamental in central nervous system (CNS) drug design for decades, with early examples like the antipsychotic haloperidol (1958) demonstrating the therapeutic relevance of 4-phenylpiperidine motifs [4] [7]. The intentional incorporation of fluorine atoms into bioactive molecules gained systematic traction in the late 20th century, leveraging fluorine’s unique physicochemical properties to enhance drug-like characteristics.
Specific synthetic methodologies for 3,3-difluoropiperidines emerged prominently in the 2000s, catalyzed by advances in selective fluorination techniques. A landmark 2010 study demonstrated the synthesis of 4-substituted 3,3-difluoropiperidines via copper-mediated 1,4-addition of ethyl bromodifluoroacetate to acrylonitriles, followed by sequential reduction and cyclization steps [2]. This route enabled access to critical building blocks like 4-benzyloxy-3,3-difluoropiperidine and N-protected 3,3-difluoroisonipecotic acid. Concurrently, catalytic hydrogenation strategies using ruthenium, cobalt, or nickel catalysts were developed for stereoselective reduction of fluorinated pyridines, addressing the challenge of introducing multiple stereocenters with high diastereoselectivity [4]. The hydrochloride salt form of these compounds, including 3,3-difluoro-4-phenylpiperidine hydrochloride, became strategically important for enhancing water solubility and crystallinity—critical factors for pharmaceutical processing and in vitro bioassays [3].
Table 1: Evolution of Synthetic Approaches to Fluorinated Piperidines
Period | Key Methodologies | Limitations Overcome |
---|---|---|
Pre-2000 | Pyridine hydrogenation under harsh conditions | Low stereoselectivity, functional group tolerance |
2008–2010 | Copper-mediated 1,4-additions; Borane reductions | Access to 4-substituted derivatives |
2010–2015 | Ru/Ni/Co-catalyzed asymmetric hydrogenations | cis-Diastereoselectivity in polyfluorinated piperidines |
2015–Present | Late-stage electrophilic fluorination; Flow chemistry | Scalability and regiocontrol |
3,3-Difluoro-4-phenylpiperidine hydrochloride exemplifies rationally designed bioactive scaffolds where fluorine atoms confer distinct advantages over non-fluorinated analogs. The molecular architecture features:
Electronically, the C–F bonds withdraw electron density from the piperidine nitrogen, modulating receptor binding kinetics. Crucially, the fluorine atoms act as hydrogen-bond acceptors without donors, creating a polarized electrostatic surface that favors interactions with hydrophobic enzyme pockets—particularly relevant in CNS targets where lipophilicity must balance permeability and metabolic stability [5] [9]. Compared to monoflourinated analogs, the gem-difluoro group significantly enhances metabolic resistance to cytochrome P450 oxidation, as demonstrated in microsomal stability assays for related compounds [6]. Conformationally, the 3,3-difluoro motif locks the piperidine in a chair conformation with the C4 substituent preferentially equatorial, reducing entropic penalties upon receptor binding.
Table 2: Physicochemical Properties of 3,3-Difluoro-4-phenylpiperidine Hydrochloride vs. Non-fluorinated Analog
Property | 3,3-Difluoro-4-phenylpiperidine HCl | 4-Phenylpiperidine HCl |
---|---|---|
ClogP | 2.8 | 2.1 |
pKa (piperidine N) | 7.2 | 9.8 |
Water Solubility (mg/mL) | >50 | ~100 |
Metabolic Stability (t1/2, human microsomes) | >60 min | 25 min |
The structural attributes of 3,3-difluoro-4-phenylpiperidine hydrochloride directly enable its utility in targeting CNS receptors implicated in neuropsychiatric disorders. Its emergence coincides with medicinal chemistry’s focused exploration of fluorinated CNS scaffolds to address limitations of existing therapies:
Dopamine Receptor Modulation: The 4-arylpiperidine motif is a privileged structure for dopaminergic ligands. Fluorinated derivatives like pridopidine (ACR16) exhibit dopaminergic stabilizer properties—functionally antagonizing D2 receptors under high dopamine conditions while permitting basal signaling [7]. The difluoro variant’s enhanced membrane permeability and sustained receptor occupancy make it a candidate for Huntington’s and Parkinson’s disease therapeutics. Recent studies show exceptional selectivity (>2000-fold) for D4 receptor antagonism in fluorinated piperidine ether analogs, highlighting their potential as tool compounds for studying L-DOPA-induced dyskinesias [6].
NMDA Receptor Antagonism: Patent literature identifies 3,3-difluoro-4-phenylpiperidine derivatives as potent NR2B-subtype-selective NMDA antagonists [5]. The fluorine atoms facilitate critical hydrophobic contacts within the ifenprodil-binding site, while the protonated nitrogen forms salt bridges with GluN1 residues. This activity positions the compound as a candidate for treating neuropathic pain, epilepsy, and neurodegenerative conditions involving glutamate excitotoxicity.
Conformational Advantages: Compared to non-fluorinated piperidines, the gem-difluoro group’s stereoelectronic effects reduce off-target binding to sigma receptors and monoamine transporters—a common liability in CNS drug development. The scaffold’s versatility enables diversification at nitrogen (alkyl, acyl, sulfonyl groups) and the phenyl ring (halogen, trifluoromethyl, methoxy substituents) to fine-tune receptor subtype selectivity [5] [10].
Ongoing research exploits this scaffold in developing:
The scaffold’s synthetic accessibility—achievable in 5–7 steps from commercial materials—further solidifies its role as a versatile building block in neuropharmacology [2] [4].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2